molecular formula C11H8N2OS B429470 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one CAS No. 23429-92-7

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one

Cat. No.: B429470
CAS No.: 23429-92-7
M. Wt: 216.26g/mol
InChI Key: HYVKJTBSXPDKLK-UHFFFAOYSA-N
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Description

“2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one” is a compound that has been synthesized in various studies . It is described as a pale yellow powder .


Synthesis Analysis

This compound has been synthesized in quantitative yield by the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid. This involves dehydrative condensation followed by cyclization . Another method involves a one-pot, three-component microwave-assisted synthesis using 2-aminobenzothiazole derivatives, Pyridine 2-aldehyde, and Ethyl acetoacetate in the presence of PdCl2 as a catalyst under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” involves the structural fusion of two structurally as well as pharmacologically interesting heterocyclic systems; benzothiazole and pyrimidine . As a result of the structural fusion of these two heterocyclic systems, the pyridine type nitrogen atom in pyrimidine and in benzothiazole will be transformed into pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include dehydrative condensation of the amino group of 2-aminobenzothiazole with β-ketoester, followed by cyclization involving the attachment of the ring nitrogen on the carbon of the ester group with the elimination of ethanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiospecific Synthesis: Fogla et al. (2009) reported the quantitative yield synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones by reacting 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid, involving dehydrative condensation followed by cyclization. This method excluded the formation of 4-methyl-2H-pyrimido[2,1-b]benzothiazol-2-ones based on spectral studies (Fogla et al., 2009).
  • Microwave-Assisted Synthesis: Bhoi et al. (2016) described a one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. The process was notable for its simplicity, convergence, short reaction time, high atom economy, and environmentally benign conditions (Bhoi et al., 2016).

Biological and Pharmacological Activities

  • Antimicrobial and Antitumor Activity: Sahu et al. (2016) synthesized 4H-pyrimido[2,1-b]benzothiazole derivatives and evaluated them for their antitumor and antimicrobial activity. The study compared experimental work with theoretical parameters using molecular property analysis to develop ideas for the application of these derivatives against cancer and chronic microbial diseases (Sahu et al., 2016).
  • Anticancer Activity: Waghmare et al. (2013) investigated the in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives against 60 human cancer cell lines, finding significant activity against various cancer types (Waghmare et al., 2013).

Methodological Advancements

  • Green Chemistry Approaches: Singh and Lal (2020) reported an environmentally benign synthetic approach for triheterocyclic 4H-pyrimido[2,1-b]benzothiazole derivatives using micellar medium, highlighting the advantages of atom economy, short reaction time, and avoidance of hazardous solvents (Singh and Lal, 2020).

Properties

IUPAC Name

2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-6-10(14)13-8-4-2-3-5-9(8)15-11(13)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKJTBSXPDKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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